l-Propoxyphene
Description
Historical Context of l-Propoxyphene Discovery in Organic Synthesis
The development of propoxyphene traces back to the mid-20th century, with its patent filed in 1955 by Eli Lilly and Company. wikipedia.orgoup.com Key figures in its early synthesis and patenting included Albert Pohland and H.R. Sullivan. vulcanchem.comunion.eduresearchgate.net The initial impetus for its synthesis was the search for synthetic analgesics that could provide pain relief comparable to morphine but with a reduced potential for addiction. oup.comunion.edu
The synthesis of propoxyphene involves several organic chemistry steps. Early synthetic routes, detailed in publications by Pohland, Peters, and Sullivan, involved strategies such as stereoselective synthesis starting from optically active precursors. vulcanchem.com Other foundational synthetic approaches include Friedel-Crafts acylation, Mannich reactions, Grignard reactions, and esterification processes. researchgate.net Patents from the era describe methods involving the acylation of the carbinol intermediate, d-oxyphene, using reagents like propionic anhydride (B1165640) or propionyl chloride. oup.comvulcanchem.comresearchgate.netnih.gov These early investigations laid the groundwork for understanding the chemical pathways to produce this molecule.
Evolution of Research Interest in this compound’s Chemical Framework
Propoxyphene possesses two chiral centers, leading to the existence of four stereoisomers: alpha-d, alpha-l, beta-d, and beta-l, along with their racemic mixtures. union.eduresearchgate.netasme.orgnih.gov A significant evolution in research interest centered on the discovery that the alpha-d isomer, known as dextropropoxyphene, was primarily responsible for the analgesic effects. researchgate.netresearchgate.netntu.edu.sgwikipedia.org Conversely, the alpha-l isomer, levopropoxyphene, was found to possess antitussive (cough suppressant) properties with minimal analgesic activity. researchgate.netntu.edu.sgwikipedia.orgresearchgate.net This stereoselectivity in biological activity highlighted the importance of understanding and isolating specific enantiomers.
The chemical framework itself, a tertiary amino ester, has also been a subject of study. asme.org For instance, the non-esterified alcohol precursor of propoxyphene, referred to as darvon alcohol and novrad alcohol, has been utilized in academic research as a stoichiometric chiral reagent in asymmetric carbonyl reduction reactions. wikipedia.org Furthermore, research has delved into the synthesis and characterization of propoxyphene metabolites, such as norpropoxyphene, which are relevant for understanding the compound's fate in biological systems. acs.orgoup.comnih.gov
Methodological Paradigms in this compound Chemical Investigations
The study of propoxyphene has necessitated the development and application of various sophisticated chemical methodologies.
Synthesis and Resolution: Academic research has continually sought to optimize synthetic routes for propoxyphene, aiming for higher yields, greater purity, and more efficient enantiomeric separation. oup.comvulcanchem.comresearchgate.netgoogle.com Techniques for resolving racemic mixtures to isolate specific enantiomers, such as the alpha-d and alpha-l forms, have been a critical area of investigation. vulcanchem.com
Chiral Separation Techniques: The differential biological activities of propoxyphene's enantiomers have driven the development of advanced chiral separation methods. Capillary electrophoresis (CE), often employing chiral selectors like cyclodextrins or chiral surfactants, has proven effective for separating propoxyphene enantiomers. union.eduresearchgate.netnih.govwvu.edusid.ir High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is another widely adopted technique for achieving enantioseparation. nih.govgoogle.comsid.irresearchgate.net Gas chromatography (GC) has also been employed for the analysis and separation of propoxyphene and its related compounds. researchgate.netwvu.edusid.ircapes.gov.br
Spectroscopic and Analytical Characterization: Standard spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), are fundamental for characterizing the synthesized compounds and confirming their structures. vulcanchem.com For studies involving biological matrices, isotope-labeled analogs, such as this compound-D5 Hydrochloride, are synthesized and utilized in mass spectrometry-based methods to enable precise quantification and differentiation. vulcanchem.com UV spectrophotometry is also applied, although its utility for analyzing propoxyphene in biological samples can be limited. capes.gov.brnih.gov Advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) are employed for the detection and characterization of propoxyphene metabolites. oup.com
Computational Chemistry: While not explicitly detailed for propoxyphene in the provided search results, computational chemistry methodologies, including structure-based drug design and virtual screening, are broadly applied in pharmaceutical research to understand molecular interactions and predict properties, which can inform synthetic strategies and the study of chemical frameworks. bioascent.com
Compound List
this compound
Propoxyphene
Dextropropoxyphene
Levopropoxyphene
Norpropoxyphene
d-oxyphene
Darvon alcohol
Novrad alcohol
this compound-D5 Hydrochloride
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Propoxyphene acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system (CNS). Propoxyphene primarily affects OP3 receptors, which are coupled with G-protein receptors and function as modulators, both positive and negative, of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited. Opioids such as propoxyphene also inhibit the release of vasopressin, somatostatin, insulin, and glucagon. Opioids close N-type voltage-operated calcium channels (OP2-receptor agonist) and open calcium-dependent inwardly rectifying potassium channels (OP3 and OP1 receptor agonist). This results in hyperpolarization and reduced neuronal excitability. ... Propoxyphene binds primarily to mu-opioid receptors & produces analgesia & other CNS effects that are similar to those seen with morphine-like opioids. |
|---|---|
CAS No. |
77-50-9 |
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1 |
InChI Key |
XLMALTXPSGQGBX-GCJKJVERSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Color/Form |
Crystals from petroleum ether |
melting_point |
75.5 °C |
solubility |
In water, 3.32 mg/L at 25 °C |
Origin of Product |
United States |
Advanced Synthesis and Manufacturing Methodologies of L Propoxyphene
Retrosynthetic Analysis and Strategic Disconnections for l-Propoxyphene
A retrosynthetic analysis of this compound, chemically known as [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate, reveals key strategic disconnections that form the basis of its synthesis. nih.govyoutube.com The primary disconnection points are the ester linkage and the carbon-carbon bonds formed during the construction of the amino alcohol backbone.
The initial retrosynthetic step involves the disconnection of the propionate (B1217596) ester group, leading to the precursor amino alcohol, (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol, and propionic anhydride (B1165640) or a related acylating agent. This amino alcohol is the key chiral intermediate that dictates the stereochemistry of the final product.
Further disconnection of the amino alcohol at the C2-C1 bond, which is formed via a Grignard reaction, reveals a key intermediate, (S)-3-(dimethylamino)-2-methyl-1-phenylpropan-1-one, and a benzylmagnesium halide. This highlights the importance of the Grignard reaction in assembling the diphenylmethyl moiety of the molecule.
The α-amino ketone intermediate can be further disconnected through a Mannich-type reaction, leading back to propiophenone, formaldehyde, and dimethylamine. wikipedia.org This retrosynthetic pathway outlines the classical and most common approach to the synthesis of the propoxyphene backbone.
An alternative retrosynthetic approach could involve the asymmetric synthesis of the chiral α-amino ketone precursor, which would allow for a more direct route to the desired enantiomer of the amino alcohol, thereby avoiding a resolution step later in the synthesis. rsc.orgorganic-chemistry.orgfigshare.comrsc.orgorganic-chemistry.org
Classical and Contemporary Synthesis Routes for this compound
The synthesis of this compound has evolved from classical methods, primarily involving the resolution of racemic mixtures, to more contemporary strategies that aim for higher stereoselectivity and efficiency.
Stereoselective Synthesis Methodologies for this compound and Its Enantiomers
The classical synthesis of propoxyphene results in a racemic mixture of the α- and β-diastereomers. The desired α-diastereomer is then separated and resolved into its d- and l-enantiomers. wikipedia.org
One of the earliest and most established methods for obtaining this compound involves the resolution of the racemic amino alcohol precursor, (±)-α-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. This resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as d-camphorsulfonic acid. allfordrugs.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once the desired diastereomeric salt containing the l-amino alcohol is isolated, the pure l-amino alcohol can be liberated by treatment with a base.
More contemporary approaches focus on the asymmetric synthesis of key intermediates to avoid the need for resolution, which can be inefficient as it discards half of the material. rsmsndpcollege.org.inlscollege.ac.in One such strategy involves the asymmetric reduction of the prochiral ketone, 3-(dimethylamino)-2-methyl-1-phenylpropan-1-one. The use of chiral reducing agents, such as lithium aluminum hydride modified with a chiral ligand like (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol), can provide the desired amino alcohol with a degree of enantioselectivity. researchgate.net
Another advanced method is the catalytic asymmetric synthesis of the α-amino ketone precursor. rsc.org This can involve the use of chiral catalysts, such as rhodium or iridium complexes with chiral phosphine (B1218219) ligands, to effect the enantioselective hydrogenation of an α-amino enone or the asymmetric amination of a suitable ketone precursor. rsc.orgnih.gov
The use of chiral auxiliaries is another powerful strategy in asymmetric synthesis. rsmsndpcollege.org.inddugu.ac.in An achiral starting material can be covalently bonded to a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions then proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. While specific applications to this compound are not extensively documented in readily available literature, this remains a viable and potent strategy for its enantioselective synthesis.
Development of Novel Reagents and Catalysts for this compound Production
Research into the synthesis of chiral molecules has led to the development of novel reagents and catalysts that could be applied to the production of this compound.
In the Grignard reaction step, which is crucial for forming the quaternary carbon center, advancements have been made in the preparation and use of Grignard reagents to improve yields and reduce side products.
For the esterification of the tertiary alcohol, classical methods often use a large excess of propionic anhydride. google.com More modern and efficient acylation methods could be employed, potentially using catalytic amounts of an activating agent. For instance, greener acylation protocols using stoichiometric amounts of acetic anhydride in the presence of a catalyst like VOSO4 have been developed for other substrates and could be adapted for this synthesis. nih.gov
The development of highly enantioselective catalysts for the synthesis of α-amino ketones is a significant area of research. rsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org Chiral phase-transfer catalysts and organocatalysts, such as those based on N-heterocyclic carbenes, have shown promise in the asymmetric synthesis of these key intermediates. organic-chemistry.orgsigmaaldrich.com For example, enantioselective amination of α-bromo ketones can be achieved with high enantioselectivity using a recoverable chiral quaternary salt as a phase-transfer catalyst. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve sustainability. acs.org
A key area for the application of green chemistry in this compound synthesis is the choice of solvents. The classical synthesis often employs hazardous solvents. Research has shown that greener solvents can be effectively used in key reaction steps. For example, in the Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride can be replaced with greener alternatives, and the reaction can be run with minimal or no halogenated solvents. organic-chemistry.org
The Grignard reaction is traditionally carried out in ethers like diethyl ether or THF. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be effective and offer advantages in terms of safety and work-up. researchgate.net
For the acylation step, moving from a large excess of propionic anhydride to a catalytic method or using a greener acylating agent like isopropenyl acetate (B1210297) would significantly improve the greenness of the process. nih.gov Isopropenyl acetate is considered a greener alternative as its byproduct is acetone, which is less hazardous and more easily removed than acetic acid. nih.gov
The use of catalytic methods, particularly asymmetric catalysis, is inherently a green approach as it reduces the need for stoichiometric chiral reagents and often leads to higher efficiency and less waste. ddugu.ac.in
Optimization of this compound Synthesis Yields and Purity Profiles
The optimization of yield and purity is a critical aspect of pharmaceutical manufacturing. For this compound, this involves optimizing each step of the synthesis and the final purification.
In the classical synthesis, the yield of the Grignard reaction can be affected by the quality of the magnesium and the reaction conditions. The subsequent resolution of the racemic amino alcohol is a key step where yield can be lost. The choice of resolving agent and crystallization conditions are crucial for maximizing the yield of the desired l-enantiomer.
Purification of the final product is essential to ensure it meets pharmaceutical standards. This often involves crystallization, which needs to be optimized to remove impurities, including any residual dextro-isomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric purity of the final product. phenomenex.com
The table below summarizes some reported yields for steps in the propoxyphene synthesis, highlighting areas for potential optimization.
| Reaction Step | Reagents/Conditions | Reported Yield | Reference |
| Acylation of d-oxyphene hydrochloride | Propionic anhydride, triethylamine | < 70% | google.com |
| Acylation of l-oxyphene hydrochloride | Propionic anhydride, pyridine | < 70% | google.com |
| Acylation of d-oxyphene | Propionic anhydride (no solvent) | > 95% | google.com |
| Purification of d-propoxyphene HCl | Recrystallization from methanol-ethyl acetate | 70% | allfordrugs.com |
| Purification of d-propoxyphene HCl | Formation of HCl salt and crystallization | 72% | allfordrugs.com |
Scale-Up Considerations and Process Chemistry for this compound Manufacturing
The transition from a laboratory-scale synthesis to large-scale industrial manufacturing presents several challenges that need to be addressed by process chemists. gndu.ac.inresearchgate.net
For the synthesis of this compound, key considerations for scale-up include:
Heat Transfer: The Friedel-Crafts acylation and the Grignard reaction are often exothermic. Effective heat management is crucial on a large scale to ensure reaction control and safety. This may involve the use of specialized reactors with efficient cooling systems.
Reagent Addition: The rate of addition of reagents, such as the Grignard reagent to the amino ketone, needs to be carefully controlled to manage the reaction exotherm and minimize the formation of side products.
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in large reaction vessels.
Crystallization and Filtration: The crystallization process for the resolution of the enantiomers and the final purification of this compound needs to be robust and reproducible on a large scale to ensure consistent particle size distribution and purity of the final active pharmaceutical ingredient (API).
Regulatory Compliance: All aspects of the manufacturing process must comply with Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final drug product. This includes thorough documentation of all procedures and analytical testing. google.com
The development of a robust and efficient manufacturing process for this compound requires a deep understanding of the chemical reactions involved, as well as the engineering principles governing large-scale chemical production.
Sophisticated Analytical Chemistry Techniques for L Propoxyphene Characterization
Spectroscopic Characterization of l-Propoxyphene
Spectroscopy involves the interaction of electromagnetic radiation with a molecule to produce a spectrum, which serves as a unique molecular fingerprint. Various spectroscopic techniques are employed to elucidate the different structural aspects of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, a complete structural assignment is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum of this compound would show distinct signals for the aromatic protons of the two phenyl groups, the aliphatic protons of the butane (B89635) backbone, the methyl groups, and the propionate (B1217596) ester moiety.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon atom bonded to the hydroxyl group and two phenyl rings, and the various aromatic and aliphatic carbons.
2D NMR Techniques: To assemble the complete molecular structure, 2D experiments are crucial. slideshare.netemerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the mapping of ¹H-¹H spin systems throughout the aliphatic chain. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous ¹H-¹³C one-bond connections. emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.comresearchgate.net It is vital for connecting the different spin systems identified by COSY and for assigning quaternary carbons (those with no attached protons), such as the ester carbonyl and the C2 carbon. researchgate.net
The combination of these NMR techniques allows for the definitive assignment of every proton and carbon atom in the this compound molecule, confirming its constitution and specific [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate structure. chiralpedia.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Phenyl Rings (C1', C1'') | ~7.2-7.5 (m) | ~125-145 | H-aromatic to C-aromatic, C-1, C-2 |
| C1 (CH₂) | ~2.8-3.2 (m) | ~45-50 | H-2, H-aromatic |
| C2 (Quaternary) | - | ~80-85 | - |
| C3 (CH) | ~2.3-2.7 (m) | ~55-60 | H-4, H-CH₃ (C3) |
| C4 (CH₂) | ~2.0-2.4 (m) | ~65-70 | H-3, H-N(CH₃)₂ |
| C3-CH₃ | ~0.9-1.1 (d) | ~15-20 | H-3, H-4 |
| N(CH₃)₂ | ~2.2 (s) | ~40-45 | H-4 |
| Ester C=O | - | ~170-175 | H-Ester CH₂ |
| Ester CH₂ | ~2.1-2.4 (q) | ~25-30 | H-Ester CH₃, C=O |
| Ester CH₃ | ~1.0-1.2 (t) | ~8-12 | H-Ester CH₂, C=O |
Mass Spectrometry (MS) Applications in this compound Characterization and Isotope Tracing
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. scispace.com The molecular formula for this compound is C₂₂H₂₉NO₂. ebi.ac.uk
When subjected to ionization techniques like Electron Ionization (EI), this compound undergoes predictable fragmentation, creating a unique mass spectrum. drugbank.com The analysis of these fragmentation patterns is crucial for structural confirmation. researchgate.netuni-halle.de Key fragmentation pathways for this compound include:
Alpha-cleavage: The most prominent fragmentation often occurs via cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-delocalized cation.
Loss of the Ester Group: Cleavage of the ester bond can result in the loss of a propionyloxy radical or propionic acid.
Cleavage of the Dimethylamino Group: Fission of the C4-N bond or the C3-C4 bond can lead to fragments corresponding to the loss of the dimethylaminoethyl moiety.
Table 2: Characteristic Mass Fragments of Propoxyphene
| m/z Value | Proposed Fragment Structure/Identity |
|---|---|
| 339 | [M]⁺, Molecular Ion |
| 266 | [M - C₃H₅O₂]⁺, Loss of propionyloxy group |
| 208 | Fragment from cleavage of C2-C3 bond |
| 115 | Diphenylmethyl cation fragment |
| 58 | [CH₂=N(CH₃)₂]⁺, Dimethylaminomethyl cation |
Furthermore, Isotope Ratio Mass Spectrometry (IRMS) is a sophisticated application used for isotope tracing. researchgate.netresearchgate.net By measuring the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H), IRMS can help determine the geographic origin or synthetic pathway of a compound. utah.edu Different synthetic precursors or manufacturing processes can impart a unique isotopic signature on the final this compound molecule, which can be used in forensic and regulatory settings to link different batches or identify the source of production. griffith.edu.au
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Fingerprinting
IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending). The resulting IR spectrum is a unique fingerprint, with specific peaks corresponding to particular functional groups. For this compound, key characteristic absorption bands would confirm the presence of its main structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for detecting conjugated systems. In this compound, the two phenyl rings are the primary chromophores responsible for UV absorption. The position and intensity of the absorption maxima (λₘₐₓ) are characteristic of the molecule and can be influenced by the solvent. researchgate.net
Table 3: Spectroscopic Fingerprinting Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared (IR) | C=O Stretch (Ester) | ~1735-1750 |
| C-O Stretch (Ester) | ~1150-1250 | |
| C-H Stretch (Aromatic) | ~3000-3100 | |
| C-H Stretch (Aliphatic) | ~2850-2970 | |
| C=C Bending (Aromatic) | ~1450-1600 | |
| UV-Vis (in Ethanol) | λₘₐₓ 1 (π → π) | ~252 |
| λₘₐₓ 2 (π → π) | ~258 | |
| λₘₐₓ 3 (π → π*) | ~264 |
UV-Vis data sourced from PubChem CID 200742.
X-ray Crystallography for Solid-State Structure Determination of this compound
While NMR determines the structure in solution, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and, most critically for this compound, its absolute stereochemistry. beilstein-journals.org
The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated. Fitting the known atoms of this compound into this map yields a detailed molecular model.
For this compound, X-ray crystallography would unambiguously confirm:
The (2S, 3R) configuration of the two chiral centers.
The preferred conformation (torsion angles) of the molecule in the crystalline state.
The intermolecular interactions (e.g., van der Waals forces) that govern how the molecules pack together in the crystal lattice.
This information is crucial for distinguishing this compound from its analgesic enantiomer, dextropropoxyphene, and its two diastereomers.
Chromatographic Separations for this compound and Related Substances
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for determining the purity of this compound and for identifying and quantifying any related substances, such as synthetic precursors, degradation products, or by-products.
Gas Chromatography (GC) Method Development for this compound Purity and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nyc.govacs.org In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase lining the column and the mobile phase (an inert carrier gas).
The development of a robust GC method for this compound must account for its potential for thermal decomposition on-column. nih.govnih.gov Studies have shown that at elevated injector or column temperatures, propoxyphene can degrade, forming isomeric diphenylbutenes and other products. nih.gov To mitigate this, methods may employ derivatization or use optimized, inert column materials and lower temperatures. nih.gov
A typical GC method for impurity profiling involves:
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used. oup.com
Temperature Programming: A programmed temperature ramp is used to elute a wide range of compounds, from volatile impurities to the higher-boiling this compound.
Detection: A Flame Ionization Detector (FID) provides a robust and linear response for quantification. For identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time and mass spectral data for definitive characterization. thermofisher.comunr.edu.ar
This approach allows for the separation and quantification of this compound from potential process-related impurities, establishing a comprehensive purity and impurity profile critical for quality control. researchgate.net
Table 4: Representative Gas Chromatography (GC-FID/MS) Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Inlet Temperature | 250 °C (Split/Splitless mode) |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 10-20 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280-300 °C |
High-Performance Liquid Chromatography (HPLC) for this compound Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds, including this compound. researchgate.net This method separates components in a mixture by passing a pressurized liquid solvent, the mobile phase, containing the sample through a column filled with a solid adsorbent material, the stationary phase. researchgate.netslideshare.net HPLC is widely utilized in various stages of drug development and manufacturing for assessing purity, potency, and for quality control. researchgate.net
For the analysis of propoxyphene, HPLC offers significant advantages over other methods like Gas Chromatography (GC), where on-column thermal decomposition of the molecule has been observed. nih.gov A specific HPLC procedure has been developed for the quantitation of propoxyphene hydrochloride, demonstrating its reliability and specificity in the presence of its degradation products. nih.gov
Qualitative analysis by HPLC involves identifying this compound based on its retention time—the time it takes for the analyte to pass through the column. This is typically confirmed by comparing the retention time to that of a pure standard. slideshare.net For unknown samples, coupling HPLC with detectors that provide structural information, such as mass spectrometers, is essential for definitive identification. slideshare.net
Quantitative analysis aims to determine the concentration of this compound in a sample. This is achieved by measuring the peak area or height from the chromatogram and relating it to the concentration using a calibration curve generated from standards of known concentrations. slideshare.netwho.int The selection of the column, mobile phase composition, and detector are critical parameters for achieving optimal separation and sensitivity. slideshare.net For instance, a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture is commonly used for the separation of related pharmaceutical compounds. who.int
Table 1: Example HPLC Method Parameters for Propoxyphene Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6mm, 5µm |
| Mobile Phase | Acetonitrile : 0.01 M NaH2PO4 buffer (55:45), pH 6.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents typical starting parameters for the HPLC analysis of a propionic acid-class drug, adaptable for this compound analysis. Source adaptation from who.int
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
Propoxyphene exists as a pair of enantiomers, this compound and d-propoxyphene. Since enantiomers can have different pharmacological activities, assessing the enantiomeric purity is crucial. nih.gov Chiral chromatography is a specialized form of HPLC designed specifically for separating enantiomers. semanticscholar.org This separation can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. semanticscholar.orgmdpi.com
For this compound, direct separation using a CSP is a common and effective approach. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used for this purpose. researchgate.netjiangnan.edu.cn A specific method has been reported for the simultaneous assay and determination of the enantiomeric purity of propoxyphene using a Chiralcel OD chiral stationary phase. researchgate.net This method allows for the effective separation of the (+) and (-) enantiomers. researchgate.net
The choice of mobile phase is critical in chiral separations. It often consists of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). researchgate.net The success rate for enantiomeric separation can be higher in techniques like Supercritical Fluid Chromatography (SFC) compared to traditional HPLC, often with the benefit of shorter analysis times. researchgate.net
Table 2: Example of Chiral HPLC Conditions for Propoxyphene Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD |
| Mobile Phase | Hexane / Isopropanol / Diethylamine |
| Detection | UV |
| Analyte Form | Free Base |
This table outlines conditions reported for the separation of propoxyphene enantiomers. The salt form may need conversion to the free base to ensure solubility in the mobile phase. Source adaptation from researchgate.net
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, high resolution, and requires minimal sample and reagent volumes. nih.goveurofins.com It separates ions based on their electrophoretic mobility in an applied electric field. nih.gov This technique is particularly advantageous for the analysis of chiral compounds and for impurity profiling in pharmaceuticals. nih.govlumexinstruments.com
For the analysis of this compound, different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, separating analytes based on their charge-to-size ratio. eurofins.com To separate enantiomers like l- and d-propoxyphene, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE). lumexinstruments.com
Cyclodextrins (CDs) are commonly used chiral selectors in CE. lumexinstruments.com Research has shown that mixtures of neutral and anionic CDs are suitable for the analysis of illicit drugs, including propoxyphene. researchgate.net The interaction between the enantiomers and the chiral selector leads to the formation of transient diastereomeric complexes with different electrophoretic mobilities, enabling their separation. lumexinstruments.com The advantages of CE over other methods include the ease of method development, cost-effectiveness, and rapid analysis times. lumexinstruments.com
Table 3: Advantages of Capillary Electrophoresis in Drug Analysis
| Feature | Advantage |
|---|---|
| Efficiency & Resolution | High separation efficiency and resolution |
| Sample Volume | Requires very small amounts of analyte |
| Speed | Fast sample analysis times |
| Cost | Low reagent consumption and absence of expensive columns |
| Versatility | Can analyze a wide range of molecules, including charged, neutral, and chiral compounds |
Source adaptation from nih.govlumexinstruments.com
Hyphenated Techniques for Comprehensive this compound Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both identification and quantification of substances in complex mixtures. slideshare.netnih.gov The most common examples in pharmaceutical analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). actascientific.comsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the highly specific detection capabilities of MS. actascientific.com While GC has been used for propoxyphene analysis, it can cause on-column thermal decomposition of the molecule, which poses a significant challenge. nih.gov However, for volatile and thermally stable compounds, GC-MS provides excellent structural information for definitive identification. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is arguably the most powerful hyphenated technique for pharmaceutical analysis, combining the versatility of HPLC for separating a wide range of compounds (including thermolabile and polar molecules) with the sensitivity and specificity of mass spectrometry. nih.govactascientific.com An LC-MS system separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. slideshare.net
For this compound, LC-MS/MS (tandem mass spectrometry) is particularly useful. It allows for highly selective and sensitive quantification, even in complex biological matrices. clemson.edu This technique can provide structural confirmation and is essential for metabolite identification and pharmacokinetic studies. nih.govclemson.edu The combination of chromatographic separation with mass spectrometric detection provides a level of certainty in both qualitative and quantitative analysis that is often unmatched by a single technique. asdlib.org
Table 4: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Suitability for this compound |
|---|---|---|---|
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Mass-to-charge ratio | Suitable, but potential for thermal degradation exists nih.gov |
| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase | Mass-to-charge ratio of parent and fragment ions | Highly suitable for quantitative and qualitative analysis, especially for thermolabile compounds nih.govactascientific.com |
| CE-MS | Differential migration in an electric field | Mass-to-charge ratio | Offers high efficiency and alternative selectivity actascientific.com |
Molecular Interactions and Mechanistic Chemical Studies of L Propoxyphene
Ligand-Target Binding Kinetics of l-Propoxyphene in Recombinant Systems
The interaction of this compound with its biological targets is characterized by its binding kinetics, which include the rates of association and dissociation. nih.gov These kinetic parameters determine the affinity of the ligand for its receptor. bmglabtech.com Recombinant cell systems are frequently used to study these interactions as they allow for a focused examination of specific receptors. nih.gov
This compound is the l-isomer of propoxyphene. vulcanchem.com Propoxyphene acts as a weak agonist at opioid receptors, including the mu (μ), delta (δ), and kappa (κ) receptors. Studies using cell membrane preparations expressing recombinant human μ-opioid receptor (MOR) have been conducted to determine the binding affinities (Ki) of various opioids. zenodo.orgresearchgate.net In these assays, propoxyphene was categorized as having a Ki value greater than 100 nM, indicating a lower binding affinity compared to other opioids like morphine or fentanyl. zenodo.orgresearchgate.net
Table 1: Binding Affinity of Propoxyphene for the Human μ-Opioid Receptor This table is interactive. Users can sort and filter the data.
| Compound | Receptor | System | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| Propoxyphene | Human μ-Opioid Receptor | Recombinant Cell Membrane | > 100 nM | zenodo.orgresearchgate.net |
Enzyme-Substrate Interactions Involving this compound at the Molecular Level
The metabolism of this compound primarily occurs in the liver and involves interactions with cytochrome P450 (CYP) enzymes. The main metabolic pathway is N-demethylation to form its major active metabolite, norpropoxyphene. fda.govfda.govdrugbank.com
The primary enzyme responsible for this transformation is CYP3A4. fda.govfda.govmedsafe.govt.nzdrugs.com The chemical mechanism involves the interaction of the this compound molecule with the active site of the CYP3A4 enzyme, leading to the removal of a methyl group from the dimethylamino moiety. Agents that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of propoxyphene and norpropoxyphene. fda.govdrugs.come-lactancia.org For instance, strong inhibitors of CYP3A4 can lead to increased plasma levels of propoxyphene, while inducers can decrease its levels but potentially increase the concentration of norpropoxyphene. fda.govdrugs.come-lactancia.org
There is some evidence suggesting that propoxyphene may also be a substrate for CYP2D6, although this is debated. medsafe.govt.nzpharmgkb.org However, it is established that propoxyphene can act as an inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with drugs metabolized by this enzyme. medsafe.govt.nzpharmgkb.org Minor metabolic pathways for propoxyphene include ring hydroxylation and glucuronide formation. fda.govfda.gov
Conformational Analysis of this compound in Solution and Solid States
The three-dimensional structure, or conformation, of a molecule is crucial to its chemical and biological activity. For this compound, this includes its specific stereochemistry, which is the (αR)-α-[(1S)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol propanoate (ester). drugfuture.com
In the solid state, this compound exists as crystals. drugfuture.com The hydrochloride salt of this compound, for example, forms crystals with a melting point of 163-164°C. drugfuture.com The specific arrangement of the atoms in the crystal lattice defines its solid-state conformation. Enantiomers, like d- and this compound, can exhibit different physical properties in the solid state due to enantiomeric discrimination. pageplace.de
In solution, molecules are more flexible and can adopt various conformations. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can be used to study the solution conformation of molecules. nih.gov For molecules with rotatable bonds, like this compound, an equilibrium of different conformers exists in solution. The preferred conformation in solution can influence how the molecule interacts with its biological targets.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are powerful tools used to investigate the properties and interactions of molecules at an atomic level. bioscipublisher.comkallipos.grtarosdiscovery.com These methods can provide insights that complement experimental findings.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic structure of molecules, which governs their reactivity. bioscipublisher.comnzdr.rucyberleninka.ru These methods can determine properties like the distribution of electron density, molecular orbital energies, and the stability of different molecular geometries. cyberleninka.ru For this compound, quantum calculations can help to understand the reactivity of different parts of the molecule, such as the sites susceptible to metabolic attack by CYP enzymes. These calculations are foundational for understanding the molecule's intrinsic chemical properties. kallipos.grarxiv.orgarxiv.org
Molecular Dynamics Simulations of this compound-Biomolecule Chemical Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with biological macromolecules like proteins. microsoft.commdpi.comnih.gov An MD simulation calculates the forces between atoms over time, allowing for the observation of molecular motion and conformational changes. nih.govdovepress.com For this compound, MD simulations can be used to model its interaction with opioid receptors or metabolizing enzymes like CYP3A4. These simulations can reveal the dynamic process of binding, including how the ligand approaches and settles into the binding site, and the conformational changes that may occur in both the ligand and the protein. mdpi.comdovepress.com
Docking Studies of this compound with Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.complos.orgnih.govmdpi.com Docking algorithms use scoring functions to estimate the binding affinity of different poses. plos.orgnih.gov Docking studies of this compound with models of the μ-opioid receptor can help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netfoliamedica.bg These studies can rationalize the observed binding affinity and provide a structural basis for its biological activity. researchgate.net
Structure-Binding Relationships of this compound and its Chemical Analogs
The investigation into the structure-binding relationships of this compound is fundamentally centered on its stereochemistry and the distinct pharmacological activities of its isomers. Propoxyphene possesses two chiral centers, resulting in four possible stereoisomers. Scientific studies have established that the biological activity is primarily associated with the alpha (α) diastereomers, which exist as a pair of enantiomers: this compound and d-propoxyphene. wikipedia.orgallfordrugs.com In contrast, the beta (β) diastereoisomers are largely considered to be biologically inactive. allfordrugs.com
The most critical aspect of propoxyphene's structure-activity relationship (SAR) is the profound difference in the pharmacological profiles of its α-enantiomers. This compound, the (2R, 3S) isomer, is recognized for its antitussive (cough suppressant) properties and is nearly devoid of any analgesic effects. wikipedia.orgt3db.cahmdb.ca Conversely, its enantiomer, dextropropoxyphene or d-propoxyphene, the (2S, 3R) isomer, is responsible for the compound's analgesic action through its activity at opioid receptors. wikipedia.orgt3db.cadrugbank.com This stark divergence in function underscores the high degree of stereoselectivity of its biological targets. This compound was formerly marketed for its antitussive effects under the brand name Novrad. wikipedia.org
Further studies indicate that this compound exhibits poor affinity for certain receptors targeted by other antitussives. For instance, unlike dextromethorphan (B48470), it binds poorly to the sigma-1 receptor. wikipedia.org It also has a low affinity for the specific dextromethorphan (DM) binding sites in the brain. nih.gov
While detailed binding studies on a wide range of this compound analogs are not extensively available in the literature, key structural features essential for the biological activity of the propoxyphene molecule have been identified. The esterification of the tertiary alcohol intermediate with propionic anhydride (B1165640) to form the propionate (B1217596) ester is a critical step; the precursor amino alcohol shows no analgesic activity, highlighting the importance of the propionoxy group for receptor interaction. wikipedia.org The presence and nature of the N-alkyl substituents are also crucial. The metabolism of propoxyphene occurs mainly through N-demethylation to produce norpropoxyphene, which is also pharmacologically active. nih.gov
The analgesic activity of the dextro-isomer is attributed to its function as a weak agonist at opioid receptors, primarily the mu-opioid receptor. t3db.cahmdb.cadrugbank.com While specific binding affinity data for the l-isomer are scarce, data for "propoxyphene" (often referring to the d-isomer or the racemic mixture) at the human mu-opioid receptor (MOR) show a binding affinity (Kᵢ) of greater than 100 nM, categorizing it as a low-affinity ligand compared to potent opioids like sufentanil. nih.gov
The table below summarizes the distinct properties of the propoxyphene enantiomers, which represents the core of its structure-activity relationship.
Table 1: Comparison of Propoxyphene Enantiomers
| Feature | This compound | d-Propoxyphene |
|---|---|---|
| Chemical Name | (2R,3S)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate | (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate |
| Primary Pharmacological Effect | Antitussive (cough suppressant) wikipedia.orgt3db.ca | Analgesic (pain relief) wikipedia.orgdrugbank.com |
| Analgesic Activity | Almost none wikipedia.org | Yes wikipedia.org |
| Sigma-1 Receptor Binding | Poor wikipedia.org | Not a primary target |
The following table presents binding affinity data for propoxyphene at various opioid receptors. It is important to note that this data generally refers to the analgesic d-isomer (dextropropoxyphene) or the racemic mixture.
Table 2: Opioid Receptor Binding Profile of Propoxyphene
| Receptor | Binding Affinity (Kᵢ) | Action | Species |
|---|---|---|---|
| Mu-opioid receptor (OPRM1) | > 100 nM nih.gov | Agonist t3db.cadrugbank.com | Human nih.gov |
| Delta-opioid receptor (OPRD1) | Not specified | Agonist t3db.cadrugbank.com | Human |
| Kappa-opioid receptor (OPRK1) | Not specified | Antagonist drugbank.com | Human |
Chemical Derivatization and Analog Synthesis of L Propoxyphene
Design Principles for l-Propoxyphene Derivatives with Modified Chemical Properties
The design of this compound derivatives is guided by principles aimed at altering the molecule's physicochemical and pharmacological properties. Key strategies involve the modification of existing functional groups to influence factors such as solubility, metabolic stability, and receptor affinity.
One primary focus is the modification of the propionate (B1217596) ester. Hydrolysis of this ester is a known metabolic pathway, and altering the ester group can modulate the rate of this degradation, potentially extending the compound's duration of action. For instance, replacing the propionyl group with bulkier or electronically different acyl groups can influence the susceptibility of the ester to enzymatic cleavage.
Another key target for modification is the tertiary amine. The dimethylamino group is crucial for the compound's activity and its basicity affects its ionization state at physiological pH, which in turn influences its absorption, distribution, and receptor binding. N-demethylation is a major metabolic route for propoxyphene. oup.com Designing analogs with different N-alkyl substituents can alter metabolic stability and receptor interactions. For example, replacing the methyl groups with larger alkyl groups or incorporating them into a cyclic structure can hinder enzymatic N-demethylation.
Furthermore, modifications to the phenyl rings can be explored. Introducing substituents on the aromatic rings can impact the molecule's lipophilicity and its interaction with target receptors. For example, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the rings and their ability to engage in pi-stacking or other interactions within the receptor binding pocket.
Structure-activity relationship (SAR) studies of various opioid analgesics provide a broader framework for designing this compound derivatives. For instance, understanding how modifications to the core scaffold of other opioids affect their affinity for different opioid receptor subtypes can inform the design of this compound analogs with altered receptor selectivity profiles.
Synthetic Strategies for Novel this compound Analogs and Probes
The synthesis of novel this compound analogs and probes often starts from key intermediates in the original synthesis of propoxyphene or from this compound itself. The classical synthesis of propoxyphene involves a multi-step process that provides opportunities for the introduction of structural diversity.
The synthesis of the core amino alcohol intermediate, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (also known as the carbinol), is a critical stage where modifications can be introduced. This intermediate is typically prepared through the reaction of a Grignard reagent, such as benzylmagnesium chloride, with an aminoketone. By using different Grignard reagents or substituted aminoketones, a variety of analogs with modified phenyl groups or aminoalkyl chains can be synthesized.
Once the amino alcohol core is obtained, the ester group can be easily varied by reacting the alcohol with different acylating agents, such as acid chlorides or anhydrides. This allows for the introduction of a wide range of ester functionalities to probe the influence of the ester group on the molecule's properties.
For the development of probes, such as immunogens for immunoassays, the this compound structure can be modified to include a linker arm that can be conjugated to a carrier protein. For example, a derivative of propoxyphene can be synthesized with a carboxylic acid functionality, which can then be activated to form an active ester. This active ester can then react with the amino groups of a protein like bovine thyroglobulin to form a stable conjugate. mdpi.com
Stereochemical Aspects of this compound Analog Synthesis and Separation
This compound has two chiral centers, giving rise to four possible stereoisomers. The specific stereoisomer, (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate, is known as this compound. chiralpedia.com The stereochemistry is critical for its biological activity, and therefore, the synthesis and separation of stereochemically pure analogs are of utmost importance.
The synthesis of propoxyphene typically produces a mixture of diastereomers, the α- and β-forms. The α-diastereomer is the one with the desired pharmacological properties. These diastereomers can be separated by fractional crystallization of their salts, for example, as d-camphorsulfonates.
For the synthesis of novel analogs, stereoselective synthetic methods are highly desirable to control the stereochemistry at the two chiral centers. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts. For instance, the synthesis of the aminoketone intermediate can be designed to favor the formation of the desired stereoisomer.
The resolution of racemic mixtures of this compound analogs is another important aspect. This can be achieved by classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can also be employed for the analytical and preparative separation of enantiomers and diastereomers.
Chemical Reactivity of this compound and its Key Functional Groups
The chemical reactivity of this compound is primarily determined by its three key functional groups: the propionate ester, the tertiary amine, and the two phenyl rings.
The propionate ester is susceptible to hydrolysis, a common degradation pathway for ester-containing compounds. 182.160.97 This reaction can be catalyzed by both acids and bases. Under acidic conditions, the hydrolysis is reversible, while under basic conditions (saponification), it is irreversible and yields the corresponding carboxylate salt and the amino alcohol. Propoxyphene hydrochloride is reported to be stable in solution at a pH of 2 to 3.5. nih.gov The rate of hydrolysis can be influenced by steric hindrance and the electronic nature of the acyl and alcohol portions of the ester.
The tertiary amine in this compound is basic and readily forms salts with acids. This property is utilized in the formulation of the drug as a hydrochloride or napsylate salt to improve its water solubility. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. One of the major metabolic pathways for propoxyphene is N-demethylation, which is an oxidative process catalyzed by cytochrome P450 enzymes, particularly CYP3A4. oup.comnih.gov This process can also be achieved chemically using various reagents known for N-demethylation reactions.
The phenyl rings in this compound are generally less reactive than the ester and amine groups. However, they can undergo electrophilic aromatic substitution reactions under appropriate conditions. The position of substitution will be directed by the existing substituents on the ring. These reactions could be used to introduce functional groups onto the phenyl rings to create analogs with different properties.
Spectroscopic Probes and Labeled Analogs of this compound
The development of spectroscopic probes and labeled analogs of this compound is crucial for studying its interactions with biological systems, for analytical purposes, and for imaging.
Spectroscopic probes , such as fluorescently labeled analogs, can be synthesized to visualize the localization and dynamics of the molecule in cells and tissues. This typically involves attaching a fluorophore to the this compound scaffold. The point of attachment is critical to ensure that the biological activity of the molecule is not significantly compromised. A linker arm is often introduced between the this compound core and the fluorophore to minimize steric hindrance and maintain receptor binding affinity.
Labeled analogs , particularly isotopically labeled compounds, are invaluable tools in analytical chemistry and drug metabolism studies. Deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated into the this compound molecule. For example, isotopically labeled standards are used in mass spectrometry-based assays for the accurate quantification of this compound and its metabolites in biological samples. The synthesis of these labeled compounds often involves using a labeled precursor at an appropriate stage in the synthetic route. For instance, a deuterated Grignard reagent could be used to introduce deuterium into one of the phenyl rings, or a labeled acylating agent could be used to introduce an isotopic label into the ester group. The synthesis of isotopically labeled synthons, such as 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane, provides versatile building blocks for the introduction of stable isotopes into various molecules.
The following table summarizes the key chemical compounds mentioned in this article:
| Compound Name | Chemical Structure |
| This compound | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
| (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol | C₂₀H₂₇NO |
| Benzylmagnesium chloride | C₇H₇ClMg |
| Bovine thyroglobulin | Not applicable |
| d-camphorsulfonate | C₁₀H₁₅O₄S⁻ |
Chemical Degradation and Stability of L Propoxyphene in Defined Environments
Photochemical Degradation Pathways of l-Propoxyphene
The photochemical stability of a drug substance is its ability to resist degradation upon exposure to light. While international guidelines recommend photostability testing for new drug substances, specific studies detailing the photochemical degradation pathways of this compound are not extensively available in the public domain. rjptonline.org In general, drug molecules with functional groups that can absorb ultraviolet or visible light may be susceptible to photodegradation. fraunhofer.de This process can involve complex mechanisms such as photo-oxidation, photolysis, and the formation of free radicals, leading to various degradation products. ajpaonline.comresearchgate.net
For many pharmaceutical compounds, photolytic degradation can be initiated by exposure to light in the UV range (320–400 nm) and visible light. nih.gov The specific degradation products would depend on the molecular structure of this compound and the conditions of light exposure. Without specific experimental data from forced degradation studies on this compound, a definitive pathway and the resulting photoproducts cannot be detailed.
Hydrolytic Stability and Degradation Kinetics of this compound
Hydrolysis, the cleavage of a chemical bond by reaction with water, is a common degradation pathway for pharmaceuticals, particularly those containing ester functional groups. basicmedicalkey.com this compound possesses a propionate (B1217596) ester linkage, which is susceptible to hydrolysis. This reaction would cleave the ester bond to yield (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol and propionic acid.
Table 1: Influence of Salt Form on Formulation Stability
| Salt Form | Formulation Stability | Implication for Hydrolytic Stability |
|---|---|---|
| This compound Hydrochloride | Less stable in liquid formulations | More susceptible to hydrolysis |
Oxidative Degradation Mechanisms of this compound
Oxidative degradation involves the reaction of a drug substance with oxygen or other oxidizing agents. The primary route of oxidative metabolism for propoxyphene in biological systems is N-demethylation, which is mediated by cytochrome P450 enzymes (specifically CYP3A4) to form its major metabolite, norpropoxyphene. fda.govnih.gov
However, chemical oxidative degradation under forced conditions can follow different pathways. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. rjptonline.org Tertiary amines, such as the dimethylamino group in this compound, are susceptible to oxidation, which can lead to the formation of N-oxides. nih.gov While specific studies on the forced oxidative degradation of this compound by chemical oxidants like hydrogen peroxide were not found in the reviewed literature, the presence of the tertiary amine and the benzylic carbon atoms represent potential sites for oxidative attack. A comprehensive forced degradation study would be required to identify the specific oxidative degradation products and mechanisms.
Thermal Stability and Degradation Products of this compound
Thermal stability is the ability of a substance to resist chemical change upon heating. Studies on the thermal decomposition of propoxyphene have been conducted, particularly in the context of analytical techniques like gas-liquid chromatography (GLC), where high temperatures are employed.
When propoxyphene hydrochloride is heated, it undergoes decomposition to form several products. These have been identified through mass spectrometry and NMR spectroscopy. nih.gov The primary thermal degradation products include:
Two isomeric diphenylbutenes.
Two isomeric products resulting from the loss of propionic acid.
This on-column decomposition during GLC analysis can be mitigated by derivatizing the compound with a silylating agent before injection. nih.gov The identification of these products provides insight into the thermal degradation pathway, which appears to involve elimination reactions facilitated by heat.
Table 2: Identified Thermal Degradation Products of Propoxyphene
| Degradation Product Class | Specific Products Identified | Analytical Method |
|---|---|---|
| Diphenylbutenes | Two isomeric forms | Mass Spectrometry, NMR Spectroscopy |
Future Directions and Emerging Research Avenues in L Propoxyphene Chemistry
Application of l-Propoxyphene as a Chemical Probe in Mechanistic Biology Studies
The concept of a "chemical probe" is a selective small-molecule modulator used to study a protein's function in biological systems. escholarship.org High-quality probes are instrumental in understanding complex biological pathways and can serve as starting points for new drug discovery. escholarship.orgnih.gov Given its specific stereochemistry and known interactions within the body, this compound presents an intriguing candidate for development into a chemical probe.
Future research could focus on modifying the this compound molecule to create derivatives that can selectively target and report on the activity of specific enzymes or receptors. For instance, incorporating fluorescent tags or reactive groups could allow for the visualization and identification of binding partners within a cell, a technique central to chemical biology. youtube.com Such probes could be used in competitive activity-based protein profiling (ABPP) to screen for new inhibitors of uncharacterized enzymes. nih.gov The value of a chemical probe is defined by its potency, selectivity, and known mechanism of action. escholarship.orgunc.edu Developing this compound-based probes would require rigorous characterization to ensure they meet these criteria, thereby enabling confident exploration of biological hypotheses.
Table 1: Potential Mechanistic Biology Applications for this compound-Derived Probes
| Research Area | Potential Application of this compound Probe | Desired Probe Characteristics |
|---|---|---|
| Neurobiology | Mapping the distribution and function of specific opioid or other CNS receptor subtypes. | High selectivity for the target receptor over others; suitable for in-vivo imaging (e.g., PET ligand). |
| Enzymology | Identifying and characterizing enzymes involved in the metabolism of structurally related compounds. | Covalent binding to the active site; reporter tag for proteomic analysis. |
| Cellular Transport | Investigating the mechanisms of small molecule transport across cellular membranes. | Fluorescently tagged; stable in cellular environments. |
Integration of this compound Scaffolding into Advanced Materials Science
The rigid, three-dimensional structure of the this compound scaffold can be exploited in materials science. The synthesis of novel polymers or functional materials incorporating this framework could lead to materials with unique properties. For example, embedding the propoxyphene moiety into a polymer backbone could create materials with specific recognition capabilities, potentially for use in chemical sensors or separation technologies.
Another emerging area is the development of nanofibrous scaffolds for tissue engineering, where materials are designed to support and promote tissue regeneration. mdpi.com By functionalizing electrospun nanofibers with molecules like this compound, it might be possible to create "smart" scaffolds that can interact with cells or release bioactive molecules in a controlled manner. mdpi.com The chiral nature of the this compound scaffold could also be explored for creating chiral stationary phases in chromatography or as a component in asymmetric catalysis.
Development of Innovative Methodologies for this compound Chemical Analysis and Synthesis
While synthesis routes for propoxyphene have been established, there is ongoing potential for innovation, particularly in enhancing efficiency and stereoselectivity. wikipedia.orggoogle.com Modern synthetic strategies could be applied to develop more "green" and sustainable methods that avoid harsh reagents or chlorinated solvents. google.com For example, new catalytic methods could allow for the precise construction of the two chiral centers in the molecule, improving yields and reducing the need for difficult separation of isomers. google.com
In the realm of chemical analysis, advanced techniques are continually being developed. While methods like gas chromatography-mass spectrometry (GC-MS) are established for detecting propoxyphene, there is room for creating more sensitive and field-deployable sensors. nih.gov Research into nanosensors, for instance, could lead to devices capable of real-time, point-of-care detection, which could have applications in forensic toxicology or environmental monitoring. researchgate.net
Table 2: Comparison of Analytical and Synthetic Methodologies
| Methodology Type | Traditional Approach | Innovative/Future Direction |
|---|---|---|
| Synthesis | Multi-step synthesis involving resolution of diastereomers and optical isomers. google.comgoogle.com | Asymmetric synthesis using chiral catalysts; biocatalytic routes for improved enantioselectivity. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) after solid-phase extraction. nih.gov | Development of electrochemical nanosensors; advanced mass spectrometry techniques for higher sensitivity. |
| Purification | Recrystallization of salts (e.g., hydrochloride or napsylate). google.com | Chiral chromatography on novel stationary phases; membrane-based separation techniques. |
Interdisciplinary Research at the Chemical-Biological Interface Utilizing this compound
The intersection of chemistry and biology offers fertile ground for this compound research. Its structure can serve as a starting point for medicinal chemistry programs aimed at discovering new bioactive compounds. liverpool.ac.uk By systematically modifying different parts of the this compound molecule—such as the propionate (B1217596) ester, the dimethylamino group, or the diphenyl groups—researchers can create libraries of new compounds.
These libraries can then be screened against a wide range of biological targets, including those unrelated to its original function. This approach, often called diversity-oriented synthesis, aims to explore new areas of "chemical space" to find probes and potential drug leads for various diseases. nih.gov For example, studies on related opioid structures like fentanyl have shown that modifications to the core scaffold can lead to compounds with vastly different properties and applications. nih.gov
Chemoinformatics and Big Data Approaches for this compound Related Compounds
Chemoinformatics and computational chemistry provide powerful tools for exploring the potential of this compound and its derivatives in silico. mdpi.com By creating computational models of the this compound structure, researchers can predict its interactions with various biological targets. Techniques like molecular docking and molecular dynamics simulations can provide insights into binding modes and affinities, guiding the design of new, more potent, or selective molecules. liverpool.ac.uk
Furthermore, big data approaches can be used to analyze large chemical databases to identify compounds with structural similarities to this compound that may possess interesting biological activities. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound analogs to build predictive models that link chemical structure to biological function. mdpi.com These computational methods can significantly accelerate the discovery process, allowing researchers to prioritize which novel compounds to synthesize and test in the laboratory, saving time and resources.
Q & A
Q. How can researchers efficiently locate peer-reviewed studies on this compound amid naming inconsistencies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
